molecular formula C11H12N2O2 B2581015 3-(4-Methylbenzyl)imidazolidine-2,4-dione CAS No. 1691941-77-1

3-(4-Methylbenzyl)imidazolidine-2,4-dione

Cat. No. B2581015
CAS RN: 1691941-77-1
M. Wt: 204.229
InChI Key: DQSYRAMENYOQIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives involves a two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .


Molecular Structure Analysis

The structure of these derivatives was confirmed by FT-IR, 1HNMR, 13CNMR, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Knoevenagel condensation . The final product of bis-compounds was obtained under reflux .


Physical And Chemical Properties Analysis

Unfortunately, there is limited information available about the physical and chemical properties of this specific compound.

Scientific Research Applications

Synthesis and Medicinal Potential

  • Synthesis and Antidepressant Activity : A derivative, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, exhibits potential antidepressant activity, distinct from traditional tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).

  • DNA Binding and Anticancer Properties : Imidazolidine derivatives demonstrate significant DNA binding affinity, indicating potential as effective anticancer drugs. Their DNA binding propensity is comparable or greater than many clinically used anticancer drugs (Shah et al., 2013).

Chemical and Electrochemical Studies

  • Electrochemical Oxidation : The electrochemical behavior of imidazolidine derivatives, including 5-(4-methoxybenzylidene)imidazolidine-2,4-dione, has been examined, shedding light on their structure-activity relationships and biochemical actions (Nosheen et al., 2012).

  • Corrosion Inhibition for Mild Steel : 3-Methyl-5,5′-diphenylimidazolidine-2,4-dione (MPIM) has been used as a corrosion inhibitor for mild steel in HCl solution. It exhibits significant inhibition efficiency, providing insights into chemisorption mechanisms (Elbarki et al., 2020).

Pharmacological and Biological Activity

  • Antinociceptive Effect : A hydantoin derivative, 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, exhibits antinociceptive effects in mice, suggesting potential for pain treatment (Queiroz et al., 2015).

  • Synthesis of Novel Analogs : The synthesis of novel N-benzyl aplysinopsin analogs, including imidazolidine derivatives, and their evaluation as potential anticancer agents highlight the medicinal chemistry applications of these compounds (Penthala, Yerramreddy, & Crooks, 2011).

  • Metabolic Profiling in Drug Development : The study of the in vitro metabolic profile of a synthetic α2-adrenergic agonist, which is an imidazolidine derivative, provides essential data for pharmacokinetic studies and assessment of drug safety and efficacy (Cardoso et al., 2019).

Material Science and Polymer Research

  • Thermal Properties of Novel Polymers : Research on the thermal properties of polymers based on poly(hydantoin-methyl-p-styrene) and their substrates, including imidazolidine derivatives, reveals insights into their thermal stability and degradation mechanisms, important for material science applications (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).

Future Directions

The future directions in the research of imidazolidine-2,4-dione derivatives could involve further exploration of their anticonvulsant and antibacterial properties . More research is needed to fully understand the potential applications of these compounds.

properties

IUPAC Name

3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)7-13-10(14)6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSYRAMENYOQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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